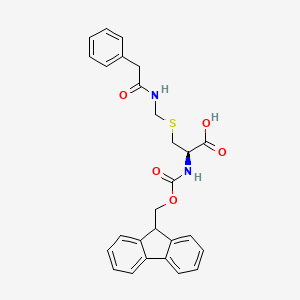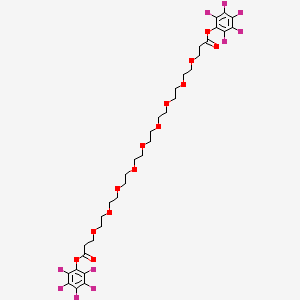
t-Boc-N-amido-PEG36-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Boc-N-amido-PEG36-acid: is a compound that combines a tert-butoxycarbonyl (t-Boc) protected amino group with a polyethylene glycol (PEG) chain and a terminal carboxylic acid group. This compound is known for its high solubility in aqueous media due to the PEG spacer, making it a valuable reagent in various biochemical and materials science applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG36-acid typically involves the following steps:
PEGylation: The PEG chain is introduced to the molecule, enhancing its solubility and biocompatibility.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.
Introduction of the Carboxylic Acid Group: The terminal carboxylic acid group is added, which can react with primary and secondary amines under amide coupling conditions using reagents such as EDC, DCC, or HATU
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: t-Boc-N-amido-PEG36-acid undergoes several types of chemical reactions, including:
Amide Coupling: The terminal carboxylic acid group reacts with primary and secondary amines to form stable amide bonds.
Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the free amine
Common Reagents and Conditions:
Amide Coupling: Reagents such as EDC, DCC, and HATU are commonly used under mild conditions to facilitate the formation of amide bonds
Deprotection: Mild acids like trifluoroacetic acid (TFA) are used to remove the t-Boc protecting group.
Major Products Formed:
Amide Bonds: The primary product formed from amide coupling reactions.
Free Amines: Formed after the deprotection of the t-Boc group
Wissenschaftliche Forschungsanwendungen
t-Boc-N-amido-PEG36-acid has a wide range of applications in scientific research, including:
Chemistry:
Peptide Synthesis: Used as a linker to introduce PEG chains into peptides, enhancing their solubility and stability.
Biology:
Protein Modification: Facilitates the PEGylation of proteins, which can improve their pharmacokinetics and reduce immunogenicity.
Medicine:
Drug Delivery: The PEGylation of drugs using this compound can enhance their solubility, stability, and circulation time in the body.
Industry:
Wirkmechanismus
The mechanism of action of t-Boc-N-amido-PEG36-acid primarily involves its ability to form stable amide bonds and its role in PEGylation. The PEG spacer increases the hydrophilicity of the molecule, enhancing its solubility and biocompatibility. The t-Boc group protects the amino group during synthesis and can be removed under mild acidic conditions to expose the free amine, which can then react with other functional groups .
Vergleich Mit ähnlichen Verbindungen
- t-Boc-N-amido-PEG24-acid
- t-Boc-N-amido-PEG12-acid
- t-Boc-N-amido-PEG6-acid
- t-Boc-N-amido-PEG2-acid
Comparison: t-Boc-N-amido-PEG36-acid is unique due to its longer PEG chain, which provides greater solubility and biocompatibility compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring high solubility and stability .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H159NO40/c1-80(2,3)121-79(84)81-5-7-86-9-11-88-13-15-90-17-19-92-21-23-94-25-27-96-29-31-98-33-35-100-37-39-102-41-43-104-45-47-106-49-51-108-53-55-110-57-59-112-61-63-114-65-67-116-69-71-118-73-75-120-77-76-119-74-72-117-70-68-115-66-64-113-62-60-111-58-56-109-54-52-107-50-48-105-46-44-103-42-40-101-38-36-99-34-32-97-30-28-95-26-24-93-22-20-91-18-16-89-14-12-87-10-8-85-6-4-78(82)83/h4-77H2,1-3H3,(H,81,84)(H,82,83) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNZFUXECDINMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H159NO40 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1775.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
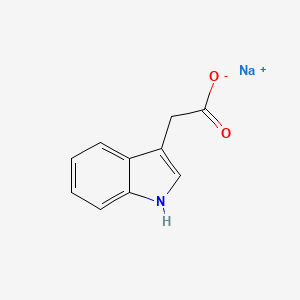
![5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone](/img/structure/B7909402.png)

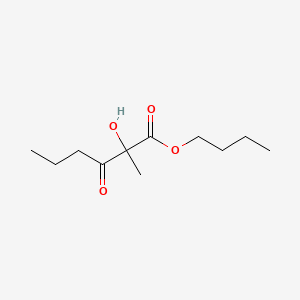
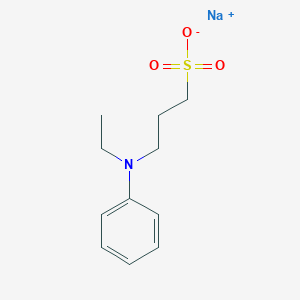
![(3S,5R,6S)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol](/img/structure/B7909447.png)

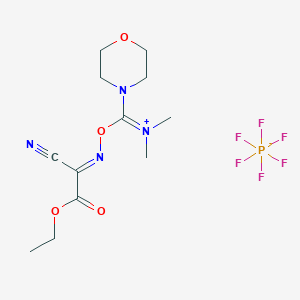
![3,4,5-trihydroxy-6-[[(1R,4S,5R,8S,9R,10R,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid](/img/structure/B7909491.png)
![6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B7909495.png)

